molecular formula C12H16N2O B1268442 (3-Amino-phenyl)-piperidin-1-yl-methanone CAS No. 77201-13-9

(3-Amino-phenyl)-piperidin-1-yl-methanone

Cat. No.: B1268442
CAS No.: 77201-13-9
M. Wt: 204.27 g/mol
InChI Key: AITMOJIGHBMWDB-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry and Substituted Piperidine (B6355638) Heterocycles

The (3-Amino-phenyl)-piperidin-1-yl-methanone structure is a quintessential example of the convergence of two critical areas of organic chemistry: amide chemistry and the chemistry of substituted piperidine heterocycles.

Substituted Piperidine Heterocycles: The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals. ajchem-a.comlifechemicals.com Its saturated, six-membered ring structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. The conformational flexibility of the piperidine ring, often existing in a chair conformation, allows for the precise spatial orientation of substituents, which is crucial for optimizing binding affinity and selectivity for a given biological target. Substituted piperidines are integral components of a vast number of FDA-approved drugs, demonstrating their importance in drug design. lifechemicals.com The combination of the piperidine scaffold with other pharmacophoric elements, as seen in this compound, is a common strategy in the development of new therapeutic agents. ajchem-a.comsid.ir

Below is an interactive data table summarizing the key chemical features of this compound:

PropertyValue
CAS Number 77201-13-9
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
IUPAC Name (3-aminophenyl)(piperidin-1-yl)methanone
Key Functional Groups Primary Aromatic Amine, Tertiary Amide, Piperidine

Academic Significance of the this compound Scaffold and Analogous Architectures

The academic significance of the this compound scaffold lies in its utility as a versatile intermediate for the synthesis of a diverse range of compounds with potential biological activities. The primary amino group on the phenyl ring serves as a key handle for further functionalization, allowing for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, and diazotization followed by substitution. This enables the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Analogous architectures, where the substitution pattern on the phenyl ring is varied (e.g., 2-amino or 4-amino isomers) or the piperidine ring is replaced by other heterocycles, are also of significant interest. These variations allow for a systematic exploration of how changes in the molecular structure affect the compound's properties and biological activity. For instance, the position of the amino group on the phenyl ring can dramatically influence the molecule's electronics and its ability to interact with specific biological targets.

Research into analogous aminophenyl-piperidone systems has led to the discovery of compounds with a wide range of pharmacological activities, underscoring the importance of this structural motif in medicinal chemistry.

Evolution of Research Interest in Related Aminophenyl-Piperidinone Systems

Research interest in aminophenyl-piperidinone systems has evolved in tandem with advances in medicinal chemistry and drug discovery. Initially, the focus was on the synthesis and basic characterization of these compounds as part of broader explorations into heterocyclic chemistry. However, as the importance of the piperidine scaffold in bioactive molecules became more apparent, so too did the interest in aminophenyl-piperidinone derivatives.

In recent decades, the advent of high-throughput screening and computational drug design has further fueled research in this area. nih.gov The aminophenyl-piperidinone scaffold has been identified as a "privileged structure" – a molecular framework that is able to bind to multiple biological targets with high affinity. This has led to the design and synthesis of numerous libraries of aminophenyl-piperidinone derivatives for screening against a variety of disease targets.

The evolution of research in this field has also been driven by the development of new synthetic methodologies that allow for more efficient and diverse synthesis of these complex molecules. Modern synthetic organic chemistry provides a powerful toolkit for the construction and functionalization of the aminophenyl-piperidinone core, enabling the rapid generation of novel compounds for biological evaluation. The continued exploration of this chemical space is likely to yield new and improved therapeutic agents in the future.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITMOJIGHBMWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346047
Record name (3-Aminophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77201-13-9
Record name (3-Aminophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Amino Phenyl Piperidin 1 Yl Methanone

Direct Amidation and Coupling Approaches

Direct formation of the amide bond between a 3-aminobenzoyl moiety and piperidine (B6355638) represents the most straightforward synthetic strategy. This can be accomplished through conventional techniques or by employing modern catalyst-mediated coupling reactions.

Conventional Amide Bond Formation Techniques

Conventional amide bond formation typically involves the activation of the carboxylic acid group of 3-aminobenzoic acid to facilitate nucleophilic attack by piperidine. This is often achieved using coupling agents that convert the carboxylic acid into a more reactive intermediate. A common and efficient method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netpeptide.comnih.govluxembourg-bio.comnih.govpeptide.comglobalresearchonline.netbachem.comgoogle.com The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This active ester subsequently reacts with piperidine to yield the desired amide. The use of HOBt is crucial as it minimizes the risk of racemization if chiral centers are present and can improve reaction efficiency. researchgate.netluxembourg-bio.compeptide.combachem.com

Table 1: Representative Conditions for EDC/HOBt Mediated Amide Coupling

Reagent/ConditionRoleTypical Amount
3-Aminobenzoic acidStarting material1.0 eq
PiperidineStarting material1.0-1.2 eq
EDCCoupling agent1.0-1.5 eq
HOBtAdditive1.0-1.5 eq
SolventReaction mediumDichloromethane (DCM), Dimethylformamide (DMF)
TemperatureReaction condition0 °C to room temperature
Reaction TimeReaction duration2-24 hours

This table presents generalized conditions based on standard EDC/HOBt coupling protocols.

Catalyst-Mediated Coupling Reactions

Modern organic synthesis offers a variety of catalyst-mediated reactions for the formation of C-N bonds, which can be adapted for the synthesis of (3-Amino-phenyl)-piperidin-1-yl-methanone. One prominent example is the Buchwald-Hartwig amination. rsc.orgwikipedia.org This palladium-catalyzed cross-coupling reaction can, in principle, form the target molecule by reacting 3-bromoaniline (B18343) with piperidine-1-carboxamide, although this specific transformation is not explicitly documented. The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired arylamine product. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. rsc.org

Multi-Step Linear and Convergent Synthetic Pathways

Multi-step syntheses provide alternative and often more practical routes to this compound, particularly when direct amidation is challenging or when precursor availability dictates the synthetic design.

Synthesis via Reduction of Nitro-Phenyl Piperidin-1-yl-methanone Precursors

A widely applicable and reliable method for the synthesis of this compound involves a two-step sequence: the formation of (3-Nitro-phenyl)-piperidin-1-yl-methanone followed by the reduction of the nitro group. This approach is advantageous as 3-nitrobenzoic acid is a readily available starting material.

The first step is a standard amidation reaction where 3-nitrobenzoyl chloride (prepared from 3-nitrobenzoic acid and a chlorinating agent like thionyl chloride) is reacted with piperidine. researchgate.net This reaction typically proceeds with high yield.

The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. rsc.org Alternatively, metal-based reducing agents such as stannous chloride (SnCl₂) in an acidic medium are also highly effective for this transformation. semanticscholar.org

Table 2: Comparison of Reduction Methods for (3-Nitro-phenyl)-piperidin-1-yl-methanone

Reducing AgentCatalyst/SolventTemperatureAdvantagesDisadvantages
H₂Pd/C, Ethanol/MethanolRoom TemperatureHigh yield, clean reaction, easy product isolationRequires specialized hydrogenation equipment
SnCl₂·2H₂OEthanol, HClRefluxInexpensive, effective for nitro group reductionStoichiometric amounts of metal salts produced as byproducts
Fe/HClEthanol/WaterRefluxCost-effective, readily available reagentsCan require acidic workup

This table outlines common conditions and considerations for the reduction of aromatic nitro compounds.

A similar synthetic strategy has been successfully employed for the synthesis of the analogous compound, (3-Aminophenyl)(morpholino)methanone, further validating this approach. researchgate.net

Introduction of the Amino Group on Pre-formed Piperidin-1-yl-methanone Scaffolds

An alternative convergent strategy involves the formation of the piperidin-1-yl-methanone scaffold first, followed by the introduction of the amino group onto the phenyl ring. This can be achieved through transition metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful tool for this purpose. rsc.orgwikipedia.orgorganic-chemistry.org In this scenario, (3-bromophenyl)(piperidin-1-yl)methanone would be reacted with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under optimized conditions, in the presence of a palladium catalyst and a suitable ligand.

Another classical method that could be employed is the Ullmann condensation. researchgate.netnih.govmdpi.comrsc.org This copper-catalyzed reaction would involve the coupling of (3-bromophenyl)(piperidin-1-yl)methanone with an amine source. While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient Ullmann-type couplings.

Stereoselective Synthesis of Chiral this compound Analogues

The creation of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry. For analogues of this compound, chirality can be introduced into the piperidine ring. The primary strategies to achieve this include asymmetric catalysis to form the ring stereoselectively, or the use of chiral auxiliaries and resolution techniques to separate enantiomers from a racemic mixture.

Asymmetric catalysis offers an efficient route to chiral piperidine derivatives by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Key strategies applicable to the synthesis of chiral piperidine cores include the asymmetric hydrogenation of pyridine (B92270) precursors and metal-catalyzed cycloaddition reactions.

Rhodium and Iridium-based catalysts have proven effective in the asymmetric hydrogenation of substituted pyridines and pyridinium (B92312) salts to yield chiral piperidines. nih.gov For instance, a rhodium(I) complex can be used for a dearomatization/hydrogenation process to produce highly diastereoselective all-cis-(multi)fluorinated piperidines. nih.gov Similarly, a three-step process involving partial reduction of pyridine, followed by Rh-catalyzed asymmetric carbometalation and a subsequent reduction, provides access to a wide variety of enantioenriched 3-substituted piperidines. acs.org Another powerful method is the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, which can construct the piperidine skeleton with high enantioselectivity. nih.gov

Biocatalysis, utilizing enzymes, presents a green and highly selective alternative. Multi-enzyme cascades that combine galactose oxidase and imine reductase (IRED) variants have been successfully used to synthesize enantiopure Cbz-protected L-3-aminopiperidine from amino alcohol precursors. rsc.org This enzymatic approach is notable for its high enantiopurity and operation under ambient conditions. rsc.org A patent also describes a method for synthesizing (R)-3-aminopiperidine from a protected 3-piperidone precursor using a transaminase, highlighting the industrial applicability of biocatalytic methods. google.com

Table 1: Asymmetric Catalytic Methods for Chiral Piperidine Synthesis
MethodCatalyst/Enzyme TypePrecursor TypeKey AdvantagesReference
Asymmetric HydrogenationRhodium (Rh), Iridium (Ir) complexesPyridines, Pyridinium saltsHigh diastereoselectivity, access to multi-substituted piperidines. nih.gov
Asymmetric Reductive Heck ReactionRhodium (Rh) complexesDihydropyridines and Boronic acidsBroad functional group tolerance, high yield and enantioselectivity. acs.org
[4+2] AnnulationChiral PhosphinesImines and AllenesDirect construction of the piperidine ring with high enantiomeric excess. nih.gov
Biocatalytic CascadeGalactose Oxidase & Imine Reductase (IRED)Protected Amino AlcoholsHigh enantiopurity, green chemistry (ambient conditions), produces protected amines ready for coupling. rsc.org
Biocatalytic TransaminationTransaminaseProtected 3-PiperidonesHigh stereoselectivity, suitable for industrial scale-up. google.com

An alternative to direct asymmetric synthesis involves the preparation of a racemic mixture of the desired piperidine analogue, followed by separation of the enantiomers (resolution) or the use of a chiral auxiliary to direct a diastereoselective reaction.

Resolution is a classical technique where enantiomers are separated, often by forming diastereomeric salts with a chiral resolving agent or through chromatographic methods. High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cellulose-based columns) is a powerful analytical and preparative tool for resolving racemic piperidine derivatives. nih.govmdpi.com A patented process describes the resolution of racemic 3-aminopiperidine by converting it to the corresponding phthalimide, followed by selective precipitation of one enantiomer using D-tartaric acid, and the other using L-tartaric acid. google.com

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are among the most common auxiliaries used in asymmetric synthesis. bath.ac.uk For instance, they can be employed for the asymmetric hydrogenation of substituted pyridines to form piperidines with up to four new chiral centers in a single step. bath.ac.uk Another approach uses S-α-phenylethylamine as a chiral auxiliary in a double aza-Michael reaction with divinyl ketones to produce chiral 2-substituted 4-piperidones, which are versatile building blocks. nih.govacs.org

Table 2: Comparison of Resolution and Chiral Auxiliary Methods
MethodPrincipleCommon Reagents/TechniquesAdvantagesLimitationsReference
Chiral ResolutionSeparation of a 50:50 mixture of enantiomers.Chiral resolving agents (e.g., tartaric acid), Chiral HPLC.Well-established, applicable to a wide range of compounds.Maximum theoretical yield is 50% for the desired enantiomer unless the unwanted one is racemized and recycled. nih.govgoogle.com
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct a diastereoselective reaction.Evans oxazolidinones, S-α-phenylethylamine, pseudoephedrine.High diastereoselectivity, predictable stereochemical outcome.Requires additional steps for attachment and removal of the auxiliary. wikipedia.orgbath.ac.uknih.gov

Protective Group Strategies in the Synthesis of this compound

The synthesis of this compound and its analogues necessitates the use of protecting groups to mask reactive functional groups, particularly amines, to prevent unwanted side reactions. nih.gov The molecule contains an arylamine on the phenyl ring, and chiral analogues derived from precursors like 3-aminopiperidine would contain an additional aliphatic amine. An effective synthesis requires an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others. masterorganicchemistry.com

Boc (tert-Butoxycarbonyl): This is one of the most common amine protecting groups. masterorganicchemistry.com It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to most bases and nucleophiles but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). chemistrysteps.comorganic-chemistry.org

Cbz (Carbobenzyloxy): Introduced by Bergmann and Zervas, the Cbz group is another cornerstone of amine protection, especially in peptide chemistry. masterorganicchemistry.comtotal-synthesis.com It is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and is stable to both acidic and basic conditions. total-synthesis.comorganic-chemistry.org Its key feature is its orthogonality to the Boc group, as it is removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), a reductive process. masterorganicchemistry.com

N-benzyl (Bn): The benzyl group is a robust protecting group for amines that is stable to both acidic and basic conditions. wikipedia.orgchem-station.com It is installed using benzyl halides (BnBr or BnCl) with a base. chem-station.com Like the Cbz group, it is typically removed via hydrogenolysis, although harsher conditions may sometimes be required, allowing for potential selective removal in the presence of a Cbz group. chem-station.comorganic-chemistry.org

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These protecting groups are employed when orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz, Bn) groups is required, particularly in solid-phase synthesis. sigmaaldrich.com They are stable to TFA and piperidine (a base used for Fmoc group removal) but are selectively cleaved by treatment with dilute hydrazine (B178648) (e.g., 2% hydrazine in DMF). sigmaaldrich.comiris-biotech.depeptide.com The sterically bulkier ivDde group is more stable and less prone to intramolecular migration than Dde, making it more reliable for the synthesis of longer or more complex molecules. iris-biotech.deug.edu.pl

Table 3: Orthogonal Protective Groups for Amine Functionalities
Protective GroupAbbreviationTypical Installation Reagent(s)Cleavage ConditionsOrthogonalityReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O), BaseStrong Acid (e.g., TFA, HCl)Stable to base and hydrogenolysis. masterorganicchemistry.comchemistrysteps.com
CarbobenzyloxyCbz or ZBenzyl chloroformate (Cbz-Cl), BaseCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base. masterorganicchemistry.comtotal-synthesis.comorganic-chemistry.org
BenzylBnBenzyl bromide (BnBr) or Benzyl chloride (BnCl), BaseCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base. wikipedia.orgchem-station.com
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione2% Hydrazine (N₂H₄) in DMFStable to acid (TFA) and base (piperidine). sigmaaldrich.comiris-biotech.de
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2-Isovaleryl-5,5-dimethyl-1,3-cyclohexanedione2% Hydrazine (N₂H₄) in DMFMore stable than Dde; stable to acid and base. sigmaaldrich.comiris-biotech.deug.edu.pl

Chemical Reactivity and Mechanistic Studies of 3 Amino Phenyl Piperidin 1 Yl Methanone

Reactivity of the Aromatic Amino Group

The presence of a primary amino group directly attached to the phenyl ring significantly influences the molecule's reactivity, making it a focal point for various chemical modifications.

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions relative to itself. This is due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic system, which increases the electron density at these positions and stabilizes the corresponding carbocation intermediates (arenium ions). vaia.commasterorganicchemistry.com In the case of (3-Amino-phenyl)-piperidin-1-yl-methanone, the piperidin-1-yl-methanone group is a meta-directing deactivator. Therefore, the directing effects of the two substituents are synergistic, favoring substitution at the positions ortho and para to the strongly activating amino group (positions 2, 4, and 6).

However, the high reactivity of the amino group can also lead to side reactions, such as oxidation or multiple substitutions. To achieve monosubstituted products with greater control, the amino group is often protected via acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating than the free amino group, which can help in preventing polysubstitution and other undesired reactions. nih.govncert.nic.in

Common electrophilic aromatic substitution reactions that could be applied to this molecule include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: While possible, these reactions can be complicated by the presence of the amino group, which can react with the Lewis acid catalyst. Protection of the amino group is generally required.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction TypeReagentsPredicted Major Products (Positions of Substitution)
BrominationBr₂/FeBr₃2-Bromo-, 4-Bromo-, and 6-Bromo- derivatives
NitrationHNO₃/H₂SO₄2-Nitro-, 4-Nitro-, and 6-Nitro- derivatives
SulfonationFuming H₂SO₄2-Sulfonic acid, 4-Sulfonic acid, and 6-Sulfonic acid derivatives

Acylation, Alkylation, and Arylation of the Amino Functionality

The nucleophilic nature of the primary amino group allows for a variety of substitution reactions directly on the nitrogen atom.

Acylation: The amino group can be readily acylated using acid chlorides, anhydrides, or esters to form the corresponding amides. ncert.nic.inbyjus.com This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in This transformation is also a common strategy for protecting the amino group during other synthetic steps.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control, often leading to a mixture of mono- and poly-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. acs.org However, selective mono-N-alkylation can be achieved under specific conditions, for instance by using reductive amination with aldehydes or ketones, or through specialized methods like chelation with reagents such as 9-BBN. acs.orgnih.gov

Arylation: The formation of a C-N bond between the amino group and an aryl group can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for this purpose, employing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. wikipedia.orgacsgcipr.orgnih.gov The Ullmann condensation, which uses a copper catalyst, is another established method for N-arylation. researchgate.net

Table 2: Common Reactions at the Aromatic Amino Group

Reaction TypeReagents and ConditionsProduct Type
AcylationAcetyl chloride, pyridineN-acetylated amide
AlkylationAlkyl halide (e.g., CH₃I), base (e.g., K₂CO₃)N-alkylated amine
Arylation (Buchwald-Hartwig)Aryl bromide, Pd catalyst, phosphine ligand, baseN-arylated amine

Reactivity of the Piperidin-1-yl-methanone Moiety

The piperidin-1-yl-methanone portion of the molecule also possesses reactive sites, namely the nitrogen atom within the piperidine (B6355638) ring and the carbonyl carbon of the ketone.

Transformations Involving the Piperidine Ring Nitrogen

The nitrogen atom of the piperidine ring is part of an amide linkage (an N-acyl piperidine). Due to the electron-withdrawing effect of the adjacent carbonyl group, the lone pair of electrons on this nitrogen is delocalized through resonance, making it significantly less nucleophilic and less basic compared to a typical secondary amine. researchgate.net Consequently, reactions directly involving this nitrogen atom are less common and generally require more forcing conditions. However, certain transformations are still possible, such as reduction of the amide to the corresponding tertiary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions at the Ketone Carbonyl Group

The carbonyl group of the methanone (B1245722) linkage is a key site for nucleophilic addition reactions. The carbon atom of the C=O bond is electrophilic and can be attacked by a variety of nucleophiles. nih.gov

Reduction: The ketone can be reduced to a secondary alcohol, (3-amino-phenyl)(piperidin-1-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). quora.comresearchgate.net Catalytic hydrogenation over a metal catalyst such as Raney nickel, palladium, or platinum can also be employed. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, NaBH₄ is a milder reducing agent and would selectively reduce the ketone without affecting an ester or carboxylic acid, should one be present elsewhere in the molecule. LiAlH₄ is a much stronger reducing agent and would reduce both ketones and amides.

Nucleophilic Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl carbon to form a tertiary alcohol after an acidic workup. umkc.eduyoutube.com This reaction provides a valuable method for forming new carbon-carbon bonds.

Table 3: Representative Reactions at the Ketone Carbonyl Group

Reaction TypeReagents and ConditionsProduct Type
ReductionNaBH₄, methanolSecondary alcohol
ReductionH₂, Raney NiSecondary alcohol
Grignard AdditionPhenylmagnesium bromide, then H₃O⁺Tertiary alcohol

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics: The rate of electrophilic aromatic substitution is expected to be high due to the strong activating effect of the amino group. vaia.com The rate-determining step for most EAS reactions is the initial attack of the electrophile on the aromatic ring to form the arenium ion intermediate. masterorganicchemistry.comquora.com For reactions involving the amino group, such as acylation, the kinetics will depend on the nucleophilicity of the amine and the electrophilicity of the acylating agent. The use of a base can significantly increase the reaction rate by deprotonating the amine or by neutralizing the acid byproduct. ncert.nic.in In the case of ketone reduction, the reaction rate can be influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent. Studies on the hydrogenation of benzophenone (B1666685) have shown that the reaction can be first-order with respect to hydrogen pressure and catalyst loading, but zero-order with respect to the ketone concentration, suggesting that the reaction rate is limited by the availability of activated hydrogen on the catalyst surface.

Thermodynamic Considerations: The hydrogenation of a ketone to an alcohol is an exothermic process. For example, the hydrogenation of benzophenone is thermodynamically favorable. The thermodynamic favorability of such reactions is influenced by the stability of the starting materials and products. The reversibility of sulfonation reactions on aromatic rings is a well-known phenomenon that is dependent on the reaction conditions, particularly temperature and acid concentration. masterorganicchemistry.com The formation of amides from amines and carboxylic acid derivatives is generally a thermodynamically favorable process, especially when coupled with a mechanism to remove the byproduct.

Investigations into Reaction Mechanisms and Transition States

The chemical reactivity of this compound is governed by the interplay of its three key structural components: the aniline-like primary amino group, the tertiary amide (acyl-piperidine), and the substituted benzene (B151609) ring. Mechanistic investigations into this compound and its analogues have leveraged computational modeling and experimental studies of related systems to understand the transition states and intermediates that dictate its reaction pathways.

A significant area of mechanistic study for molecules containing an N-acyl piperidine motif, such as this compound, involves the restricted rotation around the amide C-N bond. This rotation is slow on the NMR timescale, leading to the existence of distinct E and Z rotamers. acs.orgnih.gov The energy barrier for this rotation is influenced by steric and electronic factors. Density Functional Theory (DFT) modeling on similar N-acyl piperidines has been employed to calculate the energies of the ground states and the transition state for rotation. acs.org The transition state for this process involves a non-planar arrangement of the amide group, disrupting the p-orbital overlap between the nitrogen lone pair and the carbonyl π-system.

Interactive Table: Calculated Rotational Barriers for N-Acyl Piperidine Analogues

N-Acyl Piperidine Analogue Method Calculated Rotational Barrier (kcal/mol)
N-acetyl-piperidine DFT 15-18
N-benzoyl-piperidine NMR 16.5

Note: Data are representative values from studies on analogous structures and are intended to be illustrative of the energy scales involved.

For this compound, electrophilic attack will preferentially occur at the positions ortho and para to the strongly activating amino group (positions 2, 4, and 6). The transition states leading to these intermediates are stabilized by the resonance donation of the amino group's lone pair.

The reactivity of the carbonyl group in this compound, particularly towards nucleophilic acyl substitution (e.g., hydrolysis), can be understood through principles described by the Hammett equation. viu.cawikipedia.org The Hammett equation relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The electronic effect of the 3-amino group, which is electron-donating by resonance but electron-withdrawing by induction, will influence the electrophilicity of the carbonyl carbon. The alkaline hydrolysis of substituted benzamides, a reaction analogous to the hydrolysis of the target compound, proceeds through a tetrahedral intermediate. viu.ca The rate-determining step is typically the formation of this intermediate.

Interactive Table: Hammett Substituent Constants (σ) for Relevant Groups

Substituent σ_meta σ_para
-NH₂ -0.16 -0.66

Note: These are general Hammett constants and the exact values can vary with the specific reaction conditions.

The negative σ value for the amino group indicates its electron-donating character, which would be expected to decrease the rate of nucleophilic attack at the carbonyl carbon compared to unsubstituted benzamide (B126). Conversely, in reactions where the amino group itself acts as a nucleophile (e.g., N-acylation), its reactivity is high. Theoretical calculations on the N-acylation of similar aminobenzimidazole systems have been used to explore the regioselectivity and the transition states of such reactions. researchgate.net

Furthermore, the piperidine ring itself can undergo oxidation. Studies on related N-protected piperidines have shown that oxidation can occur at the α-carbon to the nitrogen, leading to the formation of an N-acyliminium ion intermediate. nih.gov This reactive species can then be trapped by nucleophiles. The mechanism often involves radical intermediates or direct oxidation by hypervalent iodine reagents. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Amino Phenyl Piperidin 1 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of (3-Amino-phenyl)-piperidin-1-yl-methanone displays distinct signals corresponding to the aromatic protons of the aminophenyl ring, the aliphatic protons of the piperidine (B6355638) ring, and the amine group protons. The aromatic protons typically appear in the downfield region of δ 6.8–7.5 ppm. rsc.org The protons on the piperidine ring are observed in the upfield region, generally between δ 2.5–3.5 ppm for the methylene (B1212753) groups adjacent to the nitrogen and carbonyl, and around δ 1.4–2.8 ppm for the other methylene groups. rsc.org A broad singlet corresponding to the two protons of the amino (-NH₂) group is also expected, with a chemical shift that can vary depending on solvent and concentration, but has been noted around 5.3 ppm in DMSO-d₆.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The most downfield signal corresponds to the carbonyl carbon (C=O) of the amide, typically found in the range of δ 165–175 ppm. The aromatic carbons of the 3-aminophenyl group produce signals between δ 110–130 ppm, with the carbon attached to the amino group showing a characteristic upfield shift. The aliphatic carbons of the piperidine ring resonate at higher field, with the carbons adjacent to the nitrogen appearing further downfield than the others due to the deshielding effect of the heteroatom.

The table below summarizes the anticipated chemical shifts for the proton and carbon environments of the molecule.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-~170.0
Aromatic C-NH₂-~148.0
Aromatic C-C=O-~137.0
Aromatic CH~6.6 - 7.2~114 - 129
Piperidine CH₂ (adjacent to N)~3.4 - 3.7~43.0, ~48.0
Piperidine CH₂ (other)~1.5 - 1.7~24.0, ~25.0, ~26.0
Amine (NH₂)Broad, ~5.3-

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the piperidine ring, confirming their sequence. It would also reveal the coupling network among the four protons on the aromatic ring, helping to confirm their substitution pattern. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique is invaluable for unequivocally assigning the carbon signals based on the more easily interpreted proton spectrum. Each CH and CH₂ group in the piperidine and aromatic rings would show a distinct correlation peak, linking the data from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, providing long-range connectivity information that helps piece together the molecular puzzle. sdsu.edu Key expected correlations for this molecule would include:

Correlations from the piperidine protons adjacent to the nitrogen to the carbonyl carbon, linking the piperidine ring to the amide group.

Correlations from the aromatic protons to the carbonyl carbon, connecting the aminophenyl ring to the amide group.

Correlations across the aromatic ring, further confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₂H₁₆N₂O. scbt.combiosynth.com The calculated monoisotopic mass is 204.1263 Da. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 205.1335 or a related adduct that confirms this exact mass, thereby validating the elemental composition.

Fragmentation Pattern Analysis for Structural Elucidation

Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides clues to the molecule's structure. Key fragmentation pathways for this compound include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for amides. This can lead to the formation of the 3-aminobenzoyl cation (m/z 120) or the piperidinyl cation (m/z 84).

Cleavage of the Piperidine Ring: The piperidine ring itself can undergo fragmentation, leading to the loss of smaller neutral molecules.

Loss of Functional Groups: One source suggests the observation of fragments corresponding to the loss of the amino group (NH₂) to give an ion at m/z 187 and the loss of the piperidine ring to give an ion at m/z 85.

The table below outlines the major expected fragments.

m/z Proposed Fragment Ion Neutral Loss
204[C₁₂H₁₆N₂O]⁺˙ (Molecular Ion)-
120[H₂NC₆H₄CO]⁺ (3-Aminobenzoyl cation)C₅H₁₀N
92[H₂NC₆H₅]⁺ (Aniline cation)C₆H₁₀NO
84[C₅H₁₀N]⁺ (Piperidinyl cation)C₇H₆NO

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions from its key functional groups. A strong, sharp absorption band for the amide carbonyl (C=O) stretch is expected around 1680 cm⁻¹. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. Other significant peaks include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹), C=C stretching vibrations from the aromatic ring (around 1500-1600 cm⁻¹), and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. Therefore, the symmetric stretching of the aromatic ring would be expected to produce a strong signal in the Raman spectrum.

The following table lists the characteristic vibrational frequencies anticipated for the molecule.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
N-H StretchPrimary Amine3350 - 3500Medium-Strong (IR)
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100Medium (IR, Raman)
C-H Stretch (Aliphatic)Piperidine Ring2850 - 2960Strong (IR, Raman)
C=O StretchTertiary Amide~1680Strong (IR)
C=C StretchAromatic Ring1500 - 1600Medium-Strong (IR, Raman)
N-H BendPrimary Amine1590 - 1650Medium-Strong (IR)
C-N StretchAmine/Amide1200 - 1350Medium (IR)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions that govern the crystal packing.

For this compound, a single-crystal X-ray diffraction analysis would reveal critical structural features. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered saturated rings. The analysis would also define the orientation of the 3-aminophenyl-methanone substituent relative to the piperidine ring, specifying whether it occupies an axial or equatorial position. Furthermore, the planarity of the benzamide (B126) group and the torsion angles between the phenyl ring, the carbonyl group, and the piperidine ring would be precisely determined.

Intermolecular interactions, such as hydrogen bonds involving the amino group and the carbonyl oxygen, play a significant role in the crystal lattice. These interactions would be meticulously mapped, providing insights into the supramolecular assembly of the compound.

Although a specific crystal structure for this compound is not publicly available, a hypothetical data table below illustrates the kind of information that would be obtained from such an analysis. The values are representative for similar organic molecules.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 14.789
α (°) 90
β (°) 105.45
γ (°) 90
Volume (ų) 1223.4
Z (molecules/unit cell) 4
Density (calculated) (g/cm³) 1.108
C-N (amide) bond length (Å) 1.34
C=O (amide) bond length (Å) 1.23

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues

While this compound itself is achiral, the introduction of a chiral center, for instance, by substitution on the piperidine ring, would result in chiral analogues. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying such chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule.

For a chiral analogue of this compound, CD spectroscopy would be instrumental in:

Confirming Enantiomeric Purity: The CD spectrum of one enantiomer is a mirror image of the other. A racemic mixture would show no CD signal.

Determining Absolute Configuration: By comparing the experimental CD spectrum with that predicted from quantum chemical calculations for a known configuration (R or S), the absolute stereochemistry of the chiral analogue can be determined.

The chromophores in this compound, primarily the benzamide moiety, would give rise to characteristic signals in the CD spectrum of a chiral analogue. The electronic transitions within the aromatic ring and the n → π* and π → π* transitions of the carbonyl group are sensitive to the chiral environment and would produce distinct Cotton effects (positive or negative peaks) in the CD spectrum.

As no specific experimental data for chiral analogues of this compound are available, the table below provides a hypothetical representation of the type of data that would be reported from a CD spectroscopic analysis.

Hypothetical Circular Dichroism Data for a Chiral Analogue of this compound

Wavelength (nm) Molar Ellipticity (deg cm² dmol⁻¹) Transition Assignment
280 +5.2 n → π* (carbonyl)
250 -10.8 π → π* (aromatic)

Computational and Theoretical Investigations of 3 Amino Phenyl Piperidin 1 Yl Methanone

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the intrinsic properties of a molecule at the atomic level. These in silico methods can provide detailed insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (3-Amino-phenyl)-piperidin-1-yl-methanone, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), would be employed to determine its most stable three-dimensional arrangement (optimized geometry). researchgate.netresearchgate.net

Table 1: Representative Data from a DFT Geometry Optimization This table is illustrative of the type of data generated from DFT calculations and does not represent actual calculated values for this compound.

ParameterDescriptionHypothetical Value
C=O Bond LengthThe length of the carbonyl double bond in the methanone (B1245722) linker.~1.24 Å
C-N (Amide) Bond LengthThe length of the bond between the carbonyl carbon and the piperidine (B6355638) nitrogen.~1.37 Å
N-C-C (Piperidine) AngleA representative bond angle within the piperidine ring.~111.0°
Dipole MomentThe overall polarity of the molecule.~3.5 D

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. materialsciencejournal.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.tr From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These parameters help predict how the molecule will behave in chemical reactions. For this compound, the HOMO would likely be localized on the electron-rich aminophenyl ring, while the LUMO might be distributed over the carbonyl group and the phenyl ring, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 2: Chemical Reactivity Indices Derived from FMO Analysis This table illustrates the types of indices calculated from HOMO-LUMO energies. The values are hypothetical.

Reactivity IndexFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical stability and reactivity.
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the power of an atom to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron configuration.
Chemical Softness (S)1/(2η)The reciprocal of hardness, indicating higher reactivity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics extend beyond static quantum calculations to explore the molecule's conformational flexibility and its potential interactions with biological macromolecules.

This compound has several rotatable bonds, particularly the bond connecting the phenyl ring to the carbonyl group and the C-N amide bond. This allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis involves systematically rotating these bonds to map the potential energy surface and identify low-energy, stable conformers.

For related N-acylpiperidines, studies have shown that the piperidine ring typically adopts a chair conformation. acs.org However, hindered rotation around the amide bond can lead to the existence of multiple stable rotational conformers (rotamers), which can be identified through computational energy scans. unipi.it Identifying these energy minima is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation that fits into a target's binding site.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net

For this compound, docking studies would involve placing the molecule into the active site of a selected target protein and using a scoring function to estimate the binding affinity. The results would reveal potential binding modes and key intermolecular interactions, such as hydrogen bonds (e.g., involving the amino group or carbonyl oxygen) and hydrophobic interactions with the target's amino acid residues. Computational studies on similar piperidine and piperazine (B1678402) derivatives have successfully used docking to elucidate binding interactions and guide the design of more potent enzyme inhibitors. nih.govnih.gov

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Theoretical chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms that are difficult to obtain experimentally. For a synthetic intermediate like this compound, this could involve modeling its reactivity in further synthetic steps.

By calculating the transition state structures and their associated activation energies, computational chemists can predict the most likely reaction pathways. For example, DFT calculations could be used to model the acylation, alkylation, or substitution reactions involving the amino group on the phenyl ring. This analysis helps in optimizing reaction conditions and predicting the formation of potential byproducts, thereby guiding synthetic efforts.

Role of 3 Amino Phenyl Piperidin 1 Yl Methanone As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the 3-aminobenzamide (B1265367) core within (3-Amino-phenyl)-piperidin-1-yl-methanone makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The aromatic amine can participate in cyclization reactions with appropriate bifunctional reagents to construct rings such as quinazolinones and benzimidazoles, which are prevalent scaffolds in numerous biologically active compounds.

For instance, the synthesis of quinazolin-4(3H)-ones can be achieved through the condensation of the amino group with a carboxylic acid equivalent, followed by cyclization. Various methods have been developed for this transformation, often utilizing activating agents or catalytic systems to facilitate the reaction. Similarly, reaction with one-carbon synthons, such as orthoesters or aldehydes under oxidative conditions, can lead to the formation of the benzimidazole (B57391) ring system. researchgate.netnih.gov The piperidine (B6355638) methanone (B1245722) portion of the molecule remains intact during these transformations, providing a key point of structural diversity in the final products.

Another powerful reaction for the synthesis of complex heterocyclic structures from primary amines is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov While the parent compound is not a β-arylethylamine, derivatization of the amino group to introduce this functionality would open a pathway to tetrahydroisoquinoline and β-carboline scaffolds, which are common motifs in natural products and pharmaceuticals. nih.govnih.gov

Table 1: Potential Heterocyclic Systems from this compound

Heterocyclic SystemGeneral Reaction TypePotential Reagents
QuinazolinonesCondensation/CyclizationCarboxylic acids, Acid chlorides, Anthranilic acids
BenzimidazolesCondensation/CyclizationAldehydes, Carboxylic acids, Orthoesters
Tetrahydro-β-carbolinesPictet-Spengler ReactionAldehydes, Ketones (after derivatization)

Scaffold for Combinatorial Chemistry and Library Synthesis

The structural attributes of this compound make it an excellent scaffold for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening. researchgate.net The presence of a reactive primary amine allows for the facile introduction of a wide array of substituents, enabling the generation of a large number of diverse analogs from a common core structure.

One of the most powerful tools in combinatorial chemistry is the Ugi four-component reaction (U-4CR) . This one-pot reaction involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govrug.nl The primary amino group of this compound can serve as the amine component in the Ugi reaction, allowing for the rapid assembly of complex, peptide-like molecules with multiple points of diversity. nih.govresearchgate.netresearchgate.net The resulting library of compounds can then be screened for biological activity, accelerating the drug discovery process.

Solid-phase synthesis is another key technique in combinatorial chemistry where the scaffold can be anchored to a resin, allowing for sequential reactions and purifications. nih.gov The amino group of this compound can be utilized for attachment to a solid support, or alternatively, the phenyl ring could be functionalized for this purpose. Subsequent reactions on the free functional groups would allow for the construction of a library of compounds that can be cleaved from the resin in the final step.

Intermediate for the Construction of N-Substituted Piperidine Benzamide (B126) Derivatives

The primary aromatic amine of this compound is a versatile handle for the synthesis of a wide range of N-substituted derivatives. These modifications can significantly impact the physicochemical and pharmacological properties of the resulting molecules.

N-Acylation and N-alkylation are fundamental transformations that can be readily performed on the amino group. Acylation with various acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields a diverse set of amides. Alkylation, on the other hand, can be achieved using alkyl halides or through reductive amination with aldehydes and ketones. These reactions allow for the introduction of a vast array of functional groups and structural motifs.

Furthermore, the amino group can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. researchgate.netnih.govresearchgate.netias.ac.inelsevierpure.com These functional groups are known to be important pharmacophores in many drug molecules due to their ability to form strong hydrogen bonds with biological targets. The synthesis is typically straightforward, involving the direct addition of the isocyanate or isothiocyanate to the amine. researchgate.netresearchgate.netias.ac.in

Table 2: N-Substituted Derivatives of this compound

Derivative TypeReactionReagents
N-AlkylN-AlkylationAlkyl halides, Aldehydes/Ketones (reductive amination)
N-AcylN-AcylationAcid chlorides, Anhydrides, Carboxylic acids
N-ArylBuchwald-Hartwig or Ullmann couplingAryl halides
UreaAdditionIsocyanates
ThioureaAdditionIsothiocyanates
SulfonamideSulfonylationSulfonyl chlorides

Utility in the Formation of Architectures with Defined Conformational Constraints

In modern drug design, controlling the three-dimensional conformation of a molecule is crucial for achieving high affinity and selectivity for a biological target. The rigid piperidine ring and the planar benzamide moiety in this compound provide a degree of conformational pre-organization. This inherent rigidity can be exploited to construct molecules with well-defined spatial arrangements of functional groups.

By using this compound as a scaffold, medicinal chemists can project substituents in specific vectors, which is essential for probing the binding pockets of proteins and enzymes. The piperidine ring can adopt a stable chair conformation, and the substituents on the phenyl ring are held in a relatively fixed orientation. This contrasts with more flexible aliphatic linkers, which can adopt numerous conformations, often leading to a loss of binding affinity due to entropic penalties.

Structure Activity Relationship Studies: Chemical Design and Modifications of 3 Amino Phenyl Piperidin 1 Yl Methanone Derivatives

Systematic Substituent Effects on the Amino-Phenyl Moiety

The amino-phenyl group represents a critical pharmacophoric element of (3-Amino-phenyl)-piperidin-1-yl-methanone. Alterations to this moiety, through the introduction of various substituents, can dramatically impact the molecule's electronic distribution, steric profile, and ultimately, its chemical behavior.

Electronic and Steric Influence of Substituents on Chemical Properties

The steric bulk of substituents also exerts a significant influence. Large, bulky groups can introduce steric hindrance, which may affect the planarity of the phenyl ring relative to the methanone (B1245722) linker and piperidine (B6355638) ring. This can, in turn, impact how the molecule fits into a binding pocket or interacts with other molecules.

SubstituentPosition on Phenyl RingElectronic EffectSteric EffectPredicted Impact on Basicity of Amino Group
-OCH3paraElectron-donatingModerateIncrease
-CH3paraElectron-donatingSmallIncrease
-ClparaElectron-withdrawingSmallDecrease
-NO2paraStrongly Electron-withdrawingModerateSignificant Decrease
-CNparaStrongly Electron-withdrawingSmallSignificant Decrease

Positional Isomerism Effects on Molecular Conformation

The position of the amino group on the phenyl ring (ortho, meta, or para) is a critical determinant of the molecule's three-dimensional shape and, consequently, its chemical properties. The parent compound, with its amino group at the meta position, possesses a specific conformational profile. Shifting the amino group to the ortho or para position would significantly alter the molecule's geometry.

An ortho-amino substituent, for instance, could participate in intramolecular hydrogen bonding with the methanone carbonyl oxygen, leading to a more rigid, planar conformation. A para-amino substituent would place the amino group at the opposite end of the molecule from the piperidine ring, potentially allowing for different intermolecular interactions compared to the meta isomer. These conformational differences arising from positional isomerism are crucial in determining how the molecule interacts with its environment. Research on related Schiff bases has shown that the position of substituents on the aryl ring can significantly affect biological activities, with meta and para substitutions sometimes exhibiting greater activity compared to ortho-substituted derivatives. drughunter.com

Chemical Alterations of the Piperidine Ring System

The piperidine ring, a saturated heterocycle, offers multiple avenues for chemical modification, each with the potential to fine-tune the molecule's properties.

N-SubstituentTypeImpact on BasicityPotential Conformational Impact
-H(unsubstituted)Secondary amineFlexible
-CH3AlkylTertiary amine, increased basicityMay favor a specific chair conformation
-C(O)CH3AcylAmide, significantly reduced basicityPlanarization of the N-atom, restricted rotation

Introduction of Substituents at Different Piperidine Ring Positions

Adding substituents to the carbon atoms of the piperidine ring introduces further complexity and opportunities for SAR exploration. The position of the substituent (e.g., at the 2, 3, or 4-position) and its stereochemistry (axial vs. equatorial) are critical factors. A substituent at the 4-position, for example, would have a different steric impact than one at the 2-position, which is adjacent to the nitrogen atom. Studies on related piperidine derivatives have demonstrated that even a simple methyl group on the piperidine ring can significantly influence biological activity. mdpi.com

Modifications to the Methanone Carbonyl Group

The methanone carbonyl group acts as a rigid linker between the phenyl and piperidine moieties and is a key hydrogen bond acceptor. Its modification represents a significant structural change with the potential to alter the molecule's electronic properties, conformation, and ability to form hydrogen bonds.

Original GroupBioisosteric ReplacementPotential Change in Properties
Carbonyl (C=O)Thiocarbonyl (C=S)Altered polarity, reduced hydrogen bond acceptor strength
Carbonyl (C=O)Sulfoxide (S=O)Increased polarity, potential for different hydrogen bonding interactions
Carbonyl (C=O)gem-Difluoro (CF2)Reduced polarity, altered bond angles, potential for increased metabolic stability

Design and Synthesis of Conformationally Restricted Analogues

The strategic design of conformationally restricted analogues of bioactive molecules is a cornerstone of modern medicinal chemistry. By reducing the conformational flexibility of a ligand, researchers can pre-organize it into a bioactive conformation that enhances binding affinity and selectivity for its biological target. This approach often leads to an improved pharmacological profile. For the this compound scaffold, this has involved the synthesis of novel derivatives where the piperidine ring is incorporated into more rigid bicyclic or spirocyclic systems.

The rationale behind inducing conformational rigidity is to lock the spatial orientation of key pharmacophoric features, such as the 3-aminophenyl group and the piperidine nitrogen, to more closely mimic the bound state of the molecule at its receptor. This can lead to a more favorable entropy of binding, as fewer conformational states are penalized upon interaction with the target protein.

One successful strategy in creating conformationally constrained analogues has been the synthesis of bicyclic piperazine (B1678402) derivatives. These have been explored as potent agonists for targets such as the cannabinoid CB1 receptor. nih.gov While not direct analogues of this compound, the principles are applicable. The synthesis of such bicyclic systems often involves multi-step sequences starting from readily available chiral precursors. The biological activity of these constrained molecules has been shown to be highly dependent on the stereochemistry of the newly introduced chiral centers in the bicyclic framework. nih.gov

In a related context, the design of neurokinin 1 (NK1) receptor antagonists has also utilized conformationally constrained aromatic amino acids as a foundational scaffold. nih.gov This has led to the discovery of potent antagonists that can counteract the effects of the endogenous ligand, substance P. nih.gov The introduction of constraints, for instance through the use of an aminobenzazepinone (Aba) scaffold, has been shown to significantly enhance receptor affinity and selectivity. nih.gov However, it is noteworthy that in some cases, the introduction of conformational constraints can also lead to a decrease in activity, highlighting the complexity of designing such analogues. nih.gov

The synthesis of these more complex, rigid structures requires sophisticated chemical methodologies. For example, the preparation of piperidine derivatives with specific substitutions has been achieved through techniques like palladium-catalyzed cross-coupling reactions to introduce aryl groups, and subsequent functional group manipulations to build the desired analogue. nih.gov The synthesis of aminoethyl-substituted piperidine derivatives as σ1 receptor ligands has involved conjugate additions to dihydropyridinones and subsequent homologation and amination steps. nih.gov

A significant area of research where the (3-amino-phenyl)-carboxamide substructure is of high importance is in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.govnih.gov These inhibitors are crucial in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms like BRCA mutations. The design of novel PARP-1 inhibitors has been guided by molecular modeling to ensure optimal interactions with key amino acid residues in the enzyme's active site, such as Gly863 and Ser904. researchgate.net

The table below summarizes key findings from studies on conformationally restricted analogues related to the this compound scaffold, illustrating the impact of such modifications on biological activity.

Scaffold Type Modification Strategy Target Key Finding Reference
Bicyclic Piperazine CarboxamidesConformational constraint via bicyclic systemCannabinoid CB1 ReceptorPotent agonism, activity dependent on absolute configuration. nih.gov
Constrained Aromatic Amino AcidsIncorporation of aminobenzazepinone (Aba) scaffoldNeurokinin 1 (NK1) ReceptorModerate to good antagonist activity achieved. nih.gov
Piperidine DerivativesVarious substitutions via cross-coupling and functionalizationVariousGeneral synthetic routes to functionalized piperidines. nih.gov
Aminoethyl-substituted PiperidinesConjugate addition and homologationσ1 ReceptorHigh affinity and selectivity achieved with specific substitutions. nih.gov
Pyridopyridazinone ScaffoldStructure-based designPARP-1Docking studies show key hydrogen bond interactions. researchgate.net

This table is interactive. Click on the headers to sort the data.

Future Research Directions in 3 Amino Phenyl Piperidin 1 Yl Methanone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of (3-Amino-phenyl)-piperidin-1-yl-methanone and its derivatives is poised for significant advancements through the adoption of green chemistry principles. Traditional synthetic routes often rely on stoichiometric reagents and harsh reaction conditions, leading to considerable waste generation and energy consumption. Future research will likely focus on developing more environmentally benign and atom-economical synthetic pathways.

One promising direction is the exploration of biocatalytic methods . The use of enzymes, such as transaminases, could offer a highly selective and environmentally friendly alternative for the synthesis of aminopiperidine derivatives. google.com For instance, a chemoenzymatic cascade that combines nitrilase enzymes with photoredox catalysis has been explored for the fluorination of piperidine (B6355638) nitrile substrates, highlighting the potential for integrating biocatalysis in multi-step syntheses. manchester.ac.uk

The following table summarizes potential sustainable synthetic approaches:

Synthetic ApproachKey AdvantagesPotential for this compound
Biocatalysis High selectivity, mild reaction conditions, reduced wasteEnantioselective synthesis of chiral derivatives.
One-Pot Synthesis Increased efficiency, reduced solvent and reagent useStreamlined production from basic starting materials.
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsAccelerated amide bond formation and derivatization.
Ultrasound-Mediated Synthesis Enhanced reaction rates, energy efficiencyGreener alternative to conventional heating methods.

Exploration of Advanced Catalytic Systems for Derivatization

The functionalization of the this compound scaffold is crucial for tuning its properties and exploring its full application potential. Future research will heavily invest in the development of advanced catalytic systems to achieve this with high precision and efficiency.

A significant area of focus will be C-H activation . This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. nih.gov For this compound, C-H activation could enable the introduction of new functional groups at previously inaccessible positions on both the phenyl and piperidine rings, opening up new avenues for structural diversification.

Photoredox catalysis is another rapidly emerging field that holds immense promise. rsc.org By harnessing the energy of visible light, photoredox catalysis can facilitate a wide range of chemical transformations under mild conditions. This approach could be particularly useful for the derivatization of the amino group or for forging new carbon-carbon and carbon-heteroatom bonds. The combination of photoredox catalysis with other catalytic methods, such as biocatalysis, could lead to novel and powerful synthetic strategies. manchester.ac.uk

The table below outlines some advanced catalytic systems and their potential applications:

Catalytic SystemApplication in DerivatizationExpected Outcome
C-H Activation Catalysts Direct functionalization of the phenyl and piperidine rings.Access to novel derivatives with unique properties.
Photoredox Catalysts Derivatization of the amino group, C-C/C-X bond formation.Mild and efficient synthesis of complex molecules.
Dual Catalytic Systems Combining different catalytic modes in one pot.Synergistic effects leading to new reaction pathways.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing. These technologies offer numerous advantages, including improved safety, scalability, and reproducibility.

Flow chemistry , where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. amidetech.com This can lead to higher yields, fewer byproducts, and the ability to safely handle hazardous intermediates. The integration of this compound synthesis and derivatization into flow reactors is a key future research direction.

Automated synthesis platforms can further enhance the efficiency of chemical research by enabling the rapid synthesis and screening of large libraries of compounds. sigmaaldrich.com By combining robotic systems with sophisticated software, these platforms can perform complex multi-step syntheses with minimal human intervention. The development of automated protocols for the synthesis of this compound derivatives would significantly accelerate the discovery of new materials and pharmacologically active agents.

Theoretical Elaboration on Reaction Mechanisms and Intermolecular Interactions

A deeper understanding of the fundamental chemical and physical properties of this compound is essential for its rational design and application. Future research will increasingly rely on computational and theoretical methods to elucidate reaction mechanisms and predict intermolecular interactions.

Quantum chemical calculations , such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net These calculations can be used to model reaction pathways, identify transition states, and predict the outcomes of chemical reactions, thereby guiding experimental efforts.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics and intermolecular interactions of this compound in different environments. nih.gov This is particularly important for understanding its behavior in biological systems or its self-assembly into larger structures. By simulating the interactions of the molecule with other molecules or surfaces, researchers can gain a detailed understanding of the forces that govern its behavior at the molecular level.

Potential Applications in Material Science and Supramolecular Assemblies

The unique structural features of this compound make it an attractive candidate for applications in material science and supramolecular chemistry. The presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl group), as well as the aromatic phenyl ring, provides multiple sites for non-covalent interactions.

Future research could explore the use of this compound as a building block for the construction of supramolecular assemblies . Through self-assembly, these molecules could form well-defined nanostructures such as nanofibers, nanotubes, or vesicles. These materials could find applications in areas such as drug delivery, sensing, and catalysis. The ability of piperidine-containing molecules to form self-assembled monolayers further highlights this potential. acs.org

Furthermore, the incorporation of this compound into polymers could lead to the development of new functional materials. For example, its presence in a polymer backbone could enhance thermal stability, introduce specific recognition sites, or provide a scaffold for further functionalization. The imine-forming capability of the amino group could also be exploited for the creation of dynamic and recyclable polymer networks known as vitrimers. wikipedia.org

Q & A

Q. What are the common synthetic routes for (3-Amino-phenyl)-piperidin-1-yl-methanone, and what reagents are typically employed?

The compound is synthesized via carbodiimide-mediated coupling reactions. A representative method involves reacting 3-aminobenzoic acid derivatives with piperidine using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent, DMAP (4-dimethylaminopyridine) as a catalyst, and DIPEA (N,N-diisopropylethylamine) as a base in dichloromethane (DCM) at room temperature . Yield optimization (70–95%) depends on stoichiometric ratios and reaction time (e.g., 16 hours).

Q. How is the compound characterized post-synthesis, and what analytical thresholds are critical?

Key characterization methods include:

  • NMR Spectroscopy : Proton shifts for the piperidine ring (δ 1.4–2.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm structural integrity .
  • HPLC : Purity ≥95% is standard for research-grade material, with C18 columns and acetonitrile/water gradients (e.g., 60:40 v/v) .
  • Mass Spectrometry : Molecular ion peaks at m/z 204.27 (C12H16N2O) validate the molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Keep in airtight containers at –20°C, away from moisture and light, with silica gel desiccants .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to Category 2 skin irritation (H315) and eye irritation (H319) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can synthesis yields be optimized when scaling up production, and what factors contribute to variability (e.g., 15–90%)?

Yield variability arises from:

  • Catalyst Loading : Increasing Pd(PPh3)4 to 10 mol% improves cross-coupling efficiency in arylacetylene reactions .
  • Solvent Choice : Polar aprotic solvents like DMF enhance reagent solubility but may increase side-product formation .
  • Temperature Control : Maintaining 60°C for 1 hour minimizes thermal degradation of intermediates .

Q. What strategies are effective for resolving contradictions in reported biological activity (e.g., antimicrobial vs. anticancer efficacy)?

  • Assay Validation : Use standardized protocols (e.g., CLSI guidelines for MIC testing) to compare activity across studies .
  • Structural Analogs : Synthesize derivatives (e.g., halogen-substituted phenyl groups) to isolate pharmacophores responsible for specific activity .
  • Dose-Response Analysis : Perform IC50 titrations to differentiate cytotoxic effects from baseline noise .

Q. How do in vitro and in vivo toxicity profiles differ, and what preclinical models are most predictive?

  • In Vitro : HepG2 cell lines assess hepatotoxicity via MTT assays (LD50 ~50 µM) .
  • In Vivo : Rodent models (e.g., Sprague-Dawley rats) evaluate acute oral toxicity (Category 4, H302) and respiratory irritation (H335) .
  • Metabolic Stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated degradation rates .

Q. What computational methods are suitable for structure-activity relationship (SAR) studies of piperidine derivatives?

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains) .
  • QSAR Modeling : Apply Gaussian 09 to calculate electrostatic potential maps and predict binding affinities .
  • MD Simulations : GROMACS trajectories (100 ns) assess conformational stability in aqueous environments .

Q. How can stability under physiological conditions be assessed, and what degradation pathways dominate?

  • pH Stability : Incubate in PBS (pH 7.4) and analyze via LC-MS for hydrolytic cleavage of the amide bond .
  • Thermal Stability : TGA/DSC profiles identify decomposition temperatures (>200°C indicates robustness) .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation products under 254 nm exposure .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers)?

  • Solvent Screening : Use a tiered approach: DMSO (stock solution) followed by serial dilution in PBS or cell media .
  • Dynamic Light Scattering (DLS) : Detect aggregation at concentrations >1 mM, which may falsely reduce apparent solubility .

Q. What experimental controls are critical when evaluating enzyme inhibition kinetics?

  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
  • Blind Samples : Use vehicle-only (e.g., DMSO) to isolate compound-specific effects .
  • Replicate Experiments : Perform triplicate runs with statistical analysis (p < 0.05, ANOVA) to confirm reproducibility .

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